Iocetamic acid is categorized as a small molecule drug and has been used primarily in cholecystography, a procedure to visualize the gall bladder .
The synthesis of iocetamic acid involves several key steps:
This synthetic pathway allows for the production of iocetamic acid with consistent quality suitable for medical applications .
Iocetamic acid features a complex molecular structure characterized by:
The three iodine atoms attached to the phenyl ring significantly increase its X-ray absorption capabilities, making it effective for imaging purposes. The molecular structure can be represented using various chemical notation systems, including SMILES (CC(CN(C(C)=O)C1=C(I)C=C(I)C(N)=C1I)C(O)=O) and InChI .
Iocetamic acid participates in several chemical reactions relevant to its use:
The stability of iocetamic acid under physiological conditions is crucial for its effectiveness as a diagnostic tool .
The mechanism of action of iocetamic acid involves:
This selective accumulation enables clear imaging of gall bladder function and morphology, aiding in the diagnosis of various biliary conditions .
Iocetamic acid has several significant applications in medical diagnostics:
Although not widely marketed as of 2021, studies continue to explore its efficacy and safety profile compared to other agents .
Iocetamic acid (chemical name: 3-[acetyl(3-amino-2,4,6-triiodophenyl)amino]-2-methylpropanoic acid) is an organoiodine compound with the molecular formula C₁₂H₁₃I₃N₂O₃ and a molecular weight of 613.96 g/mol. Its structure features a triiodinated benzene ring with an amino group at the 3-position, linked via a nitrogen-acetyl group to a 2-methylpropanoic acid chain. This configuration creates a polar, acidic molecule with limited aqueous solubility, characteristic of oral cholecystographic agents designed for hepatic uptake and biliary excretion [2] [5] [8].
The compound's canonical SMILES representation is O=C(O)C(C)CN(C(=O)C)C1=C(I)C(N)=C(I)C=C1I, reflecting the substitution pattern on the aromatic ring and the aliphatic side chain containing both carboxylic acid and acetyl groups. Its InChIKey (GSVQIUGOUKJHRC-UHFFFAOYSA-N) provides a unique identifier for database searches and computational studies. Experimental and calculated physicochemical parameters reveal key characteristics influencing its biological behavior and analytical detection [2] [5] [8]:
Table 1: Physicochemical Properties of Iocetamic Acid
Property | Value | Method/Notes |
---|---|---|
Melting Point | 224–225°C | Experimental measurement |
Density | 2.4 ± 0.1 g/cm³ | Calculated |
Boiling Point | 658.2 ± 55.0°C at 760 mmHg | Calculated |
Flash Point | 351.9 ± 31.5°C | Calculated |
LogP (Partition Coefficient) | Estimated >3 | High iodine content confers significant lipophilicity |
Water Solubility | Low | Experimental observation |
The presence of three iodine atoms contributes significantly to the compound's high density and molecular weight, while the carboxylic acid group provides a site for salt formation, potentially enhancing solubility for pharmaceutical formulations. The calculated boiling and flash points indicate thermal stability relevant to processing and storage conditions. The molecule's amphiphilic nature—combining a lipophilic triiodinated aromatic core with a hydrophilic carboxylic acid group—facilitates its interaction with biological membranes and transport proteins, crucial for its function as a cholecystographic agent [5] [8] [9].
While single-crystal X-ray diffraction (SCXRD) data for iocetamic acid polymorphs were not identified in the search results, its structural analog fluralaner provides methodological insights into polymorph characterization relevant to iodinated pharmaceuticals. Comprehensive crystal structure analysis typically employs powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and hot-stage microscopy (HSM) to differentiate polymorphic forms, assess thermodynamic stability, and monitor phase transformations [4].
Polymorphic systems exhibit distinct lattice energies and packing efficiencies that dictate their relative stabilities. Computational modeling using software packages like Materials Studio enables lattice energy calculations from crystal structures, establishing stability hierarchies (e.g., Form II > Form I > Form III in fluralaner). Solvent-mediated transformation experiments further validate these hierarchies by demonstrating irreversible conversions from metastable to stable forms under controlled conditions. For iodinated compounds like iocetamic acid, the heavy atoms dominate X-ray scattering, facilitating precise electron density mapping despite potential challenges in hydrogen atom positioning [4] [6].
Pressure-induced stability studies on ibuprofen demonstrate that layered packings with dimeric units exhibit high mechanical stability. Quantum chemical calculations (e.g., B97D3/cc-PVDZ method) model shear deformation energies, revealing that increased pressure can strengthen intermolecular interactions (C–H⋯π, C–H⋯O) without inducing polymorphic transitions in stable crystals. This suggests that iocetamic acid's potential polymorphs would exhibit similar resilience if they adopt comparable packing motifs [6].
Table 2: Key Analytical Techniques for Polymorph Characterization
Technique | Polymorph Differentiation Basis | Stability Assessment Application |
---|---|---|
PXRD | Unique diffraction patterns reflecting crystal lattice spacing | Identification of pure phases and mixtures |
DSC | Endothermic melting peaks and exothermic solid-solid transitions | Determination of melting points and energy of transitions |
HSM | Visual observation of morphological changes during heating | Monitoring real-time phase transitions |
FT-IR | Variations in vibrational frequencies due to crystal environment | Probing molecular conformation and hydrogen bonding patterns |
SSNMR (¹³C) | Chemical shift differences from distinct molecular environments | Detecting conformational polymorphs |
Computational Modeling | Lattice energy minimization and pairwise interaction energy calculations | Predicting relative thermodynamic stability |
Solvent selection critically influences polymorph nucleation through solute-solvent interactions. Molecular dynamics simulations suggest that solvents like n-hexane can disrupt solute-solute aggregation, directing crystallization toward specific polymorphs with unique conformations. Consequently, controlling solvent composition and evaporation rates is essential for obtaining pure, stable polymorphic forms of diagnostic agents like iocetamic acid [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy:Iocetamic acid's ¹H NMR spectrum in DMSO-d₆ or CDCl₃ would display characteristic signals reflecting its molecular structure. The carboxylic acid proton (COOH) is expected to appear significantly deshielded (δ 10–12 ppm), often broadened due to hydrogen bonding. The methylene protons (CH₂) adjacent to the amide nitrogen resonate near δ 3.5–4.0 ppm, while the methyl group on the propanoic acid chain (CH₃-CH) appears as a doublet or multiplet between δ 1.0–1.5 ppm. The acetyl methyl group (COCH₃) typically produces a sharp singlet near δ 2.0 ppm. Aromatic protons are absent due to triiodination, but the amino group (NH₂) may show a broad singlet at δ 5.0–7.0 ppm if not exchanged [3] [10].
¹³C NMR would reveal the carbonyl carbons: the carboxylic acid carbon (COOH) near δ 170–180 ppm and the amide carbonyl (NCOCH₃) near δ 165–175 ppm. The aliphatic carbons include the acetyl methyl carbon (δ 20–25 ppm), the methine carbon (CH₃-CH, δ 30–40 ppm), and the methylene carbon (δ 45–60 ppm). The iodine-substituted aromatic carbons exhibit characteristic downfield shifts: C-I carbons resonate between δ 90–100 ppm, while the amino-substituted carbon appears near δ 150–160 ppm. Two-dimensional techniques (HSQC, HMBC) would correlate these signals, confirming connectivity—particularly the amide linkage between the aromatic ring and the side chain [3] [7].
Infrared (IR) Spectroscopy:IR spectroscopy provides functional group fingerprints for iocetamic acid. The carboxylic acid dimer manifests as a broad O-H stretch between 2500–3300 cm⁻¹, overlapping C-H stretches (2850–3000 cm⁻¹). The carbonyl region shows two distinct absorptions: the carboxylic acid C=O stretch near 1700–1725 cm⁻¹ and the amide C=O stretch near 1640–1680 cm⁻¹ (amide I band). The amide II band (N-H bend coupled with C-N stretch) appears near 1500–1550 cm⁻¹. Aromatic C=C stretches and C-N stretches are observable between 1400–1600 cm⁻¹, while C-I stretches occur below 700 cm⁻¹. The amino group (NH₂) displays symmetric and asymmetric bending vibrations near 1600–1650 cm⁻¹ and 3300–3500 cm⁻¹, though the latter may be obscured by the broad O-H envelope [10].
Mass Spectrometry (MS):Electron ionization (EI) mass spectrometry of iocetamic acid would generate a fragmentation pattern dominated by iodine-containing species. The molecular ion [M]⁺ at m/z 614 is expected to be weak or absent due to thermal instability. Characteristic fragments include:
High-resolution MS (HRMS) would precisely determine elemental compositions (e.g., C₁₂H₁₃I₃N₂O₃), aiding unambiguous identification [10].
Table 3: Predicted Spectroscopic Signatures of Iocetamic Acid
Technique | Key Assignments | Structural Information Provided |
---|---|---|
¹H NMR | δ 10–12 ppm (COOH, br s), δ 3.5–4.0 ppm (CH₂, m), δ 2.0 ppm (COCH₃, s), δ 1.0–1.5 ppm (CH-CH₃, d) | Carboxylic acid, methylene environment, acetyl group, chiral center |
¹³C NMR | δ 170–180 ppm (COOH), δ 165–175 ppm (NCOCH₃), δ 90–100 ppm (C-I), δ 150–160 ppm (C-NH₂) | Carbonyl types, iodine substitution pattern, amino group position |
IR | 2500–3300 cm⁻¹ (O-H dimer), 1700–1725 cm⁻¹ (C=O acid), 1640–1680 cm⁻¹ (C=O amide), 1500–1550 cm⁻¹ (N-H bend) | Hydrogen bonding, carbonyl differentiation, amide presence |
MS | m/z 614 [M]⁺ (weak), m/z 597 [M-OH]⁺, m/z 569 [M-COOH]⁺, m/z 415 [C₆H₂I₃N]⁺, m/z 127 [I]⁺ | Molecular weight confirmation, fragmentation pathways, iodine signature |
Integrated spectral databases (e.g., SDBS) compiling IR, MS, and NMR data facilitate cross-validation of these assignments. For complex biofluid matrices, metabonomics approaches combining NMR with multivariate statistics can detect iocetamic acid metabolites through characteristic chemical shifts, such as those reflecting deiodination or glucuronidation products [3] [7].
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